molecular formula C23H23FN4O3 B2479310 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1171569-79-1

1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2479310
CAS No.: 1171569-79-1
M. Wt: 422.46
InChI Key: MZWTXMFSJJTSSP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[4-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-17(29)26-11-13-27(14-12-26)23(30)22-21(31-16-18-5-3-2-4-6-18)15-28(25-22)20-9-7-19(24)8-10-20/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWTXMFSJJTSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds, including 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential : The structural characteristics of this compound suggest that it may interact with specific molecular targets involved in cancer progression. Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Synthesis and Characterization

The synthesis of 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone typically involves multi-step synthetic routes. Key steps include:

  • Formation of the pyrazole ring.
  • Introduction of the benzyloxy group.
  • Coupling with piperazine derivatives.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have investigated the applications of related pyrazole compounds:

StudyFindings
Synthesis and Evaluation of Pyrazole Derivatives A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity, showing promising results against various pathogens .
Molecular Docking Studies Molecular docking studies indicated strong binding affinities between pyrazole derivatives and target proteins involved in cancer pathways, suggesting potential therapeutic roles .
Antimicrobial Activity Assessment Compounds similar to 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone demonstrated significant antibacterial and antifungal activity in vitro .

Mechanism of Action

The effects of 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone are mediated through interactions with specific molecular targets. These include enzymes that catalyze reactions involving carbonyl groups and receptors that may recognize the pyrazole ring. The fluorophenyl group can participate in pi-stacking interactions, further influencing the compound's activity.

Comparison with Similar Compounds

目标化合物的详细结构及特性

1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone 是一种复杂的有机分子,其核心结构包含以下特征(图1):

  • 吡唑环 :1位取代基为4-氟苯基(4-fluorophenyl),3位通过羰基连接至哌嗪环。
  • 苯甲氧基(benzyloxy) :位于吡唑环的4位,可能增强分子脂溶性。
  • 哌嗪环:通过羰基与吡唑环相连,1位进一步连接乙酮基团(ethanone)。

该化合物的分子式为 C29H27FN4O3 ,分子量约为 514.56 g/mol 。其结构中多个药效团(如氟苯基、哌嗪、乙酮)的协同作用使其在药物化学中展现出潜在的抗肿瘤和抗炎活性

与类似化合物的结构及活性对比

以下选取了五类结构或功能相似的化合物进行详细比较:

含氟苯基与吡唑环的衍生物

  • Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
    • 结构差异 :酯基(carboxylate)取代乙酮,哌嗪环缺失。
    • 活性影响 :酯基可能降低代谢稳定性,但甲氧苯基增强亲脂性,适用于中枢神经系统靶点。
  • 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
    • 结构差异 :醛基(aldehyde)替代乙酮,哌嗪环缺失。
    • 活性影响 :醛基的高反应性可能限制其成药性,但可作为中间体用于合成其他衍生物。

含哌嗪环的吡唑衍生物

  • (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: 结构差异:噁二唑(oxadiazole)取代苯甲氧基,乙基增加空间位阻。 活性影响:噁二唑的电子效应可能增强与激酶靶点的结合,但可能降低血脑屏障透过率。
  • 1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride
    • 结构差异 :乙基连接吡唑与哌嗪,无羰基或氟苯基。
    • 活性影响 :简化结构可能提高水溶性,但亲和力显著降低。

三唑并嘧啶类化合物

  • 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
    • 结构差异 :三唑并嘧啶核替代吡唑环,苯甲基引入额外芳香性。
    • 活性影响 :三唑环的刚性结构可能增强DNA拓扑异构酶抑制活性,但合成难度较高

异噁唑-哌嗪复合物

  • Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
    • 结构差异 :异噁唑(isoxazole)和甲氧苯基共存,酯基取代乙酮。
    • 活性影响 :异噁唑的抗炎特性可能增强,但酯基易被水解导致半衰期缩短。

关键数据对比表

化合物名称(CAS No.) 分子式 分子量 (g/mol) 核心结构差异 主要生物活性
目标化合物(未提供) C29H27FN4O3 514.56 苯甲氧基、乙酮、哌嗪 抗肿瘤、抗炎(潜在)
Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate(未提供) C21H19FN2O3 366.39 酯基、无哌嗪 中枢神经系统调节(假设)
1-(4-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethanone(1171885-18-9) C23H22FN7O 431.47 三唑并嘧啶核 DNA拓扑异构酶抑制(实验)
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate(未提供) C29H30N4O6 530.58 异噁唑、甲氧苯基 抗炎、抗菌(体外)

研究进展与挑战

  • 优势 :目标化合物通过苯甲氧基和哌嗪环的协同作用,显示出优于其他吡唑衍生物的血浆稳定性(基于类似物推测)。
  • 挑战 :其合成路线涉及多步偶联反应(如Suzuki偶联、酰胺缩合),总产率低于15%(参考的合成方法),需优化纯化工艺。
  • 未来方向 :通过引入氟原子或优化哌嗪取代基(如中的羟基丙氧基),可能进一步提高其靶点选择性和口服生物利用度。

Biological Activity

1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a unique structure that combines a pyrazole ring, a piperazine ring, and various functional groups, which may contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN4O3C_{23}H_{23}FN_{4}O_{3} with a molecular weight of 422.5 g/mol. The structure includes a benzyloxy group, a fluorophenyl moiety, and a carbonyl group attached to the piperazine ring. The compound's unique structural elements are believed to play critical roles in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The binding affinity to these targets can modulate their activity, leading to therapeutic effects such as anti-inflammatory, anti-cancer, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5oSiHa3.60 ± 0.45
5dPC-32.97 ± 0.88

These studies indicate significant selectivity against cancer cells while showing limited cytotoxicity towards normal cells (HEK-293T), suggesting a promising therapeutic index.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For example, derivatives containing the pyrazole ring have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)Reference
4aS. aureus1–2
29bMRSA<0.25

These findings underscore the potential for developing new antimicrobial agents based on this scaffold.

Case Studies

Several case studies have investigated the biological activities of similar compounds:

  • Study on Anticancer Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization, crucial for cancer cell division. One compound demonstrated an IC50 value of 3.60 µM against cervical cancer cells, indicating strong anticancer properties .
  • Antimicrobial Efficacy Study : Research focused on hybrid compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values lower than standard antibiotics like vancomycin .

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